2-Butylphenol

Description

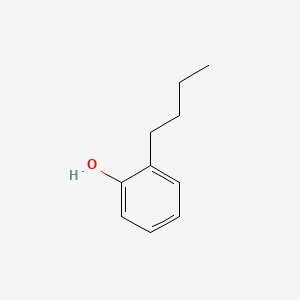

Structure

3D Structure

Properties

IUPAC Name |

2-butylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYCVCVHRSWLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062898 | |

| Record name | 2-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3180-09-4, 28805-86-9 | |

| Record name | 2-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3180-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1WS5HQ96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Butylphenol CAS number and properties

An In-depth Technical Guide to 2-Butylphenol: Isomers, Properties, and Synthesis

This technical guide provides a comprehensive overview of 2-butylphenol, a significant organic compound utilized in various industrial and research applications. Due to the existence of different isomers based on the structure of the butyl group, this guide will address the distinct properties and characteristics of 2-n-butylphenol, 2-sec-butylphenol (B1202637), and 2-tert-butylphenol (B146161). This document is intended for researchers, chemists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant chemical processes.

Isomers of 2-Butylphenol

The term "2-butylphenol" can refer to three distinct isomers, each with a unique Chemical Abstracts Service (CAS) number and slightly different physical properties. The position of the butyl group at the ortho position to the hydroxyl group is constant, but the structure of the butyl group itself varies.

-

2-n-Butylphenol: The butyl group is a straight chain (CH₃CH₂CH₂CH₂-).

-

2-sec-Butylphenol: The butyl group is branched at the first carbon (CH₃CH₂CH(CH₃)-).

-

2-tert-Butylphenol: The butyl group is a tertiary butyl group ((CH₃)₃C-).

Physicochemical Properties

The structural differences among the isomers of 2-butylphenol lead to variations in their physical and chemical properties. The following tables summarize key quantitative data for each isomer.

Table 1: General Properties

| Property | 2-n-Butylphenol | 2-sec-Butylphenol | 2-tert-Butylphenol |

| CAS Number | 3180-09-4[1][2] | 89-72-5[3][4][5][6] | 88-18-6[7][8][9][10][11] |

| Molecular Formula | C₁₀H₁₄O[1][2] | C₁₀H₁₄O[3][4][5] | C₁₀H₁₄O[7][8][9][10] |

| Molecular Weight | 150.22 g/mol [1][2] | 150.22 g/mol [3][4][5] | 150.22 g/mol [8][9][10] |

| Appearance | Colorless to pale yellow liquid[12] | Amber clear liquid[3] | Colorless oil/liquid[8][10][11] |

Table 2: Physical Properties

| Property | 2-n-Butylphenol | 2-sec-Butylphenol | 2-tert-Butylphenol |

| Melting Point | -20 °C[12] | 12 °C[3] | -7 °C[8][9][10][13] |

| Boiling Point | 233-235 °C[12] | 226-228 °C[3] | 224 °C[9][10][11][13] |

| Density | Not specified | 0.982 g/cm³[3] | 0.978 g/mL at 25°C[8][9] |

| Vapor Pressure | 0.036 mmHg @ 25°C[12] | 0.05 mmHg @ 25°C[3] | 0.05 mmHg @ 20°C[9][13] |

| Flash Point | Not specified | 112 °C[3] | 110 °C[13] |

| Refractive Index (n20/D) | Not specified | Not specified | 1.523[9] |

| Solubility | Insoluble in water[3] | Insoluble in water[3] | Moderately soluble in water; soluble in organic solvents and basic water[7][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 2-butylphenol isomers.

Synthesis of 2-tert-Butylphenol via Friedel-Crafts Alkylation

The industrial preparation of 2-tert-butylphenol is commonly achieved through the acid-catalyzed alkylation of phenol (B47542) with isobutene.[8][11][14]

Objective: To synthesize 2-tert-butylphenol by reacting phenol with isobutylene (B52900) using an acid catalyst.

Materials:

-

Phenol

-

Isobutylene gas

-

Acid catalyst (e.g., sulfonated polystyrene-polydivinylbenzene ion exchange resin, acid-supported alumina)[14]

-

Reaction vessel (e.g., three-necked flask or autoclave)

-

Stirring mechanism

-

Heating mantle

-

Gas flow controller

-

Condenser

-

Distillation apparatus

Procedure:

-

Catalyst and Reactant Charging: Charge the reaction vessel with a measured amount of phenol and the acid catalyst. For example, a weight ratio of 1:0.05 for phenol to activated clay can be used.[7]

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with continuous stirring.[7]

-

Introduction of Alkylating Agent: Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of phenol to isobutylene is typically maintained around 1:1.2.[7]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to determine the conversion of phenol and the selectivity towards 2-tert-butylphenol.

-

Reaction Termination and Catalyst Removal: Once the desired conversion is achieved, stop the flow of isobutylene and cool the reaction mixture. The solid catalyst is then removed by filtration.

-

Product Purification: The resulting liquid product, which may contain unreacted phenol and other isomers like 4-tert-butylphenol, is purified by fractional distillation under reduced pressure to isolate the 2-tert-butylphenol.

Synthesis of 2-sec-Butylphenol

The synthesis of 2-sec-butylphenol can be achieved by the alkylation of phenol with n-butenes using an aluminum phenoxide catalyst.[15]

Objective: To synthesize 2-sec-butylphenol from phenol and butene-2.

Materials:

-

Phenol

-

Butene-2

-

Aluminum phenoxide catalyst

-

High-pressure reactor (autoclave)

-

Stirring mechanism

-

Heating system

-

Dilute aqueous hydrochloric acid

-

Distillation apparatus

Procedure:

-

Catalyst and Reactant Charging: A mixture of phenol and butene-2 (e.g., 1:0.5 to 1:0.85 molar ratio) is charged into the high-pressure reactor containing the aluminum phenoxide catalyst.[15]

-

Reaction Conditions: The reactor is sealed and heated to a temperature of 180–255°C under a pressure of 1.0–1.8 MPa. The reaction mixture is stirred for at least 30 minutes.[15]

-

Catalyst Hydrolysis: After the reaction, the mixture is cooled and discharged into a dilute aqueous hydrochloric acid solution to hydrolyze and neutralize the catalyst.

-

Washing: The organic layer is washed with water until it is neutral.

-

Purification: The crude product mixture is then subjected to vacuum distillation to separate the desired 2-sec-butylphenol from unreacted phenol and other isomers and byproducts.

Analytical Protocol: Isomeric Purity by GC-MS

Objective: To determine the isomeric purity of a 2-butylphenol sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation:

-

2-Butylphenol sample

-

High-purity solvent (e.g., dichloromethane (B109758) or methanol)

-

Derivatizing agent (e.g., BSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the 2-butylphenol sample in the chosen solvent. For improved chromatographic performance, derivatization may be performed by adding a silylating agent like BSTFA and heating the mixture (e.g., at 60°C for 30 minutes).[16]

-

GC-MS Conditions:

-

Injector: Set to 250°C with a split injection mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.[16]

-

MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-450.[16]

-

-

Data Analysis: Identify the peaks for each isomer based on their retention times and mass spectra. The relative percentage of each isomer is calculated from the area of its corresponding peak in the total ion chromatogram.

Biological Activity and Signaling Pathways

While data on the specific biological pathways of single-substituted 2-butylphenols is limited, the closely related compound 2,4-di-tert-butylphenol (2,4-DTBP) is well-studied and known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[4][17]

Notably, 2,4-DTBP has been identified as an environmental obesogen that can induce adipogenesis (the formation of fat cells).[18][19] This occurs through the activation of the Retinoid X Receptor (RXR). 2,4-DTBP binds to RXRα, which then forms a heterodimer with Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[18] This activated PPARγ/RXRα complex binds to specific DNA sequences, known as Peroxisome Proliferator Response Elements (PPREs), in the promoter regions of target genes. This binding initiates the transcription of genes responsible for adipocyte differentiation and lipid metabolism, such as FABP4 and LPL.[18]

Safety and Handling

2-Butylphenol isomers are classified as hazardous chemicals. They are corrosive and can cause severe skin and eye burns.[3] They are also harmful if swallowed or absorbed through the skin and can cause burns to the digestive and respiratory tracts.[3]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[20]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention. If ingested, do NOT induce vomiting. If inhaled, move to fresh air.[3]

References

- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2, 4-di-tert-butylphenol preparation method (2018) | Guo Jiaoyang [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 12. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 13. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]

- 14. Understanding Butylphenol: Properties, Uses and Production - Vinati Organics [vinatiorganics.com]

- 15. CN1064342C - Process for preparation of o-secondary butyl phenol - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. guidechem.com [guidechem.com]

physicochemical properties of 2-Butylphenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . Due to the existence of different isomers based on the butyl group at the second position, this guide will cover 2-n-butylphenol, 2-sec-butylphenol (B1202637), and 2-tert-butylphenol (B146161) to ensure clarity and provide a comparative reference. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Isomers of 2-Butylphenol

The term "2-Butylphenol" can refer to several isomers depending on the structure of the butyl group attached to the phenol (B47542) ring at the ortho position. Understanding these isomers is critical for accurate research and application. The primary isomers are 2-n-butylphenol, 2-sec-butylphenol, and 2-tert-butylphenol.

Caption: Logical relationship of 2-Butylphenol isomers.

Physicochemical Properties

The following sections detail the fundamental physicochemical characteristics of each isomer. These properties are crucial for understanding their behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 2-n-Butylphenol

| Property | Value | References |

| Molecular Formula | C10H14O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Melting Point | -20 °C | [1][4] |

| Boiling Point | 233-235 °C at 760 mmHg | [1][4] |

| Density | Not explicitly found | |

| Vapor Pressure | 0.036 mmHg at 25 °C (estimated) | [4] |

| Water Solubility | 276.4 mg/L at 25 °C (estimated) | [4] |

| pKa | Not explicitly found | |

| LogP (o/w) | 3.491 (estimated) | [4] |

Table 2: Physicochemical Properties of 2-sec-Butylphenol

| Property | Value | References |

| Molecular Formula | C10H14O | [5] |

| Molecular Weight | 150.22 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Melting Point | 12 °C | [7][8] |

| Boiling Point | 226-228 °C | [7][8] |

| Density | 0.982 g/mL at 25 °C | [7][8] |

| Vapor Pressure | 0.03 mmHg at 20 °C | [7][8] |

| Water Solubility | Insoluble; <0.1 g/100 mL at 20 ºC | [6][7][9] |

| pKa | 10.36 (Predicted) | [7] |

| LogP (o/w) | 3.0 at 20 °C / 3.27 | [7][9] |

| Refractive Index | n20/D 1.522 | [7][8] |

Table 3: Physicochemical Properties of 2-tert-Butylphenol

| Property | Value | References |

| Molecular Formula | C10H14O | [10] |

| Molecular Weight | 150.22 g/mol | [11][12] |

| Appearance | Colorless oil or liquid | [10] |

| Melting Point | -7 °C | [11][10][12] |

| Boiling Point | 224 °C | [11][10][12] |

| Density | 0.978 g/mL at 25 °C | [10][12] |

| Vapor Pressure | 0.05 mmHg at 20 °C | [11][12] |

| Water Solubility | 0.23 g/100 mL at 20 °C; 0.97 g/L | [11][13][14] |

| pKa | 10.62 at 25 °C | [11][15] |

| LogP (o/w) | 3.31 | [11][13][16] |

| Refractive Index | n20/D 1.523 | [11][12] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for reliable research and development. This section outlines generalized methodologies for key experiments applicable to phenolic compounds.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small, finely powdered sample of the solid 2-butylphenol isomer (if applicable, e.g., 2-sec-butylphenol can be solid below 12°C) is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure compounds, this range is typically narrow.

-

Boiling Point Determination

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure:

-

A sample of the 2-butylphenol isomer is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at which the liquid condenses on the thermometer.

-

Density Determination (Pycnometer Method)

-

Apparatus: Pycnometer (a flask with a specific, known volume), analytical balance, thermostat.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a thermostat at a constant temperature (e.g., 25 °C) until the water level is constant. It is then dried on the outside and weighed (m₂).

-

The pycnometer is emptied, dried, and filled with the liquid 2-butylphenol sample.

-

The filled pycnometer is brought to the same constant temperature in the thermostat, dried, and weighed (m₃).

-

The density (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water, where ρ_water is the known density of water at the experimental temperature.

-

Water Solubility (Shake-Flask Method)

This method determines the saturation concentration of a compound in water.

Caption: Experimental workflow for water solubility determination.

-

Procedure:

-

An excess amount of 2-butylphenol is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to let the undissolved compound settle. Centrifugation can be used to accelerate phase separation.

-

A sample of the supernatant (the aqueous layer) is carefully withdrawn.

-

The sample is filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved micro-particles.

-

The concentration of 2-butylphenol in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-prepared calibration curve.

-

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of the phenolic hydroxyl group.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of the 2-butylphenol isomer is dissolved in a suitable solvent mixture (e.g., water-ethanol, as phenols have limited water solubility).

-

A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

The pH of the solution is monitored with the pH meter as the base is added incrementally from the burette.

-

The pH is recorded after each addition of titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the phenol has been neutralized). This can be found from the midpoint of the steepest part of the titration curve.

-

References

- 1. 2-butylphenol [stenutz.eu]

- 2. 2-Butylphenol | C10H14O | CID 18515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2-butyl- [webbook.nist.gov]

- 4. 2-butyl phenol, 3180-09-4 [thegoodscentscompany.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-sec-Butylphenol CAS#: 89-72-5 [m.chemicalbook.com]

- 8. 2-sec-Butylphenol 98 89-72-5 [sigmaaldrich.com]

- 9. 2-sec-Butylphenol | C10H14O | CID 6984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 11. 2-tert-Butylphenol CAS#: 88-18-6 [m.chemicalbook.com]

- 12. 2-叔丁基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-tert-Butylphenol, 99% | Fisher Scientific [fishersci.ca]

- 15. 88-18-6 CAS MSDS (2-tert-Butylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 2-tert-butylphenol [stenutz.eu]

Molecular Structure and Properties of 2-Butylphenol Isomers

An In-depth Technical Guide to the for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular structure, weight, and relevant experimental data for the isomers of 2-butylphenol. The term "2-butylphenol" can refer to three distinct isomers: 2-n-butylphenol, 2-sec-butylphenol (B1202637), and 2-tert-butylphenol (B146161). Each of these compounds shares the same molecular formula (C10H14O) and a similar molecular weight, yet their distinct structural arrangements lead to differences in their physical and chemical properties. This guide will delve into the specifics of each isomer, present relevant experimental protocols, and explore the biological activities of related compounds.

The isomers of 2-butylphenol are all derivatives of phenol (B47542) with a butyl group attached to the second carbon of the aromatic ring.[1][2][3] Their shared molecular formula is C10H14O, and they have a molar mass of approximately 150.22 g/mol .[3][4][5]

2-n-Butylphenol

2-n-Butylphenol features a straight-chain butyl group attached to the phenol ring.

Table 1: Physical and Chemical Properties of 2-n-Butylphenol

| Property | Value | Reference |

| IUPAC Name | 2-butylphenol | [6] |

| Synonyms | o-Butylphenol, 1-Hydroxy-2-n-butylbenzene | [7] |

| CAS Number | 3180-09-4 | [6][7] |

| Molecular Formula | C10H14O | [6][7] |

| Molecular Weight | 150.22 g/mol | [6][7] |

| Appearance | Liquid | [6] |

| InChI Key | GJYCVCVHRSWLNY-UHFFFAOYSA-N | [6][7] |

| SMILES | CCCCc1ccccc1O | [6] |

2-sec-Butylphenol

In 2-sec-butylphenol, the butyl group is attached to the phenol ring via its secondary carbon.

Table 2: Physical and Chemical Properties of 2-sec-Butylphenol

| Property | Value | Reference |

| IUPAC Name | 2-butan-2-ylphenol | [4] |

| Synonyms | o-sec-Butylphenol, 2-(1-methylpropyl)phenol | [4] |

| CAS Number | 89-72-5 | [2][4] |

| Molecular Formula | C10H14O | [2][4] |

| Molecular Weight | 150.22 g/mol | [2][4] |

| Appearance | Clear colorless liquid | [4] |

| Melting Point | 12 °C (lit.) | |

| Boiling Point | 226-228 °C (lit.) | |

| Density | 0.982 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.522 (lit.) | |

| InChI Key | NGFPWHGISWUQOI-UHFFFAOYSA-N | |

| SMILES | CCC(C)c1ccccc1O |

2-tert-Butylphenol

2-tert-Butylphenol is characterized by a bulky tert-butyl group attached to the phenol ring.[1] It is a colorless oil that is soluble in basic water.[5]

Table 3: Physical and Chemical Properties of 2-tert-Butylphenol

| Property | Value | Reference |

| IUPAC Name | 2-tert-butylphenol | [3][5] |

| Synonyms | o-tert-Butylphenol, 2-(1,1-Dimethylethyl)phenol | [3][5] |

| CAS Number | 88-18-6 | [3][5][8] |

| Molecular Formula | C10H14O | [3][5][9] |

| Molecular Weight | 150.22 g/mol | [3][5][8][9] |

| Appearance | Colorless oil, Clear liquid | [5][9] |

| Melting Point | -7 °C (lit.) | [5][8][9] |

| Boiling Point | 224 °C (lit.) | [5][8][9] |

| Density | 0.978 g/mL at 25 °C (lit.) | [5][8][9] |

| Refractive Index | n20/D 1.523 (lit.) | [8][9] |

| InChI Key | WJQOZHYUIDYNHM-UHFFFAOYSA-N | [3][5][8] |

| SMILES | CC(C)(C)c1ccccc1O | [3][5][8] |

Experimental Protocols

Synthesis of 2-tert-Butylphenol via Friedel-Crafts Alkylation

A common method for the synthesis of 2-tert-butylphenol is the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutene.[1][5]

Reagents:

-

Phenol

-

Activated Clay (Catalyst)

Procedure:

-

A flask is charged with a specific amount of phenol and activated clay (e.g., a 1:0.05 ratio by weight).[1]

-

The mixture is heated to the desired reaction temperature (e.g., 83 ± 1 °C) with continuous stirring.[1]

-

A controlled flow of isobutylene gas is introduced into the reaction mixture. A typical molar ratio of phenol to isobutylene is around 1:1.19.[1]

-

The reaction is monitored for completion.

-

Upon completion, the reaction mixture is cooled.

-

The solid catalyst is separated by filtration.[1]

-

The liquid product can be purified by distillation.[1]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a framework for the quantification of butylphenol isomers in various samples.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column (e.g., HP-5MS or equivalent)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Collect samples (e.g., water, biological fluids) in clean glass containers.[10]

-

Measure a known volume of the sample into a vial.[10]

-

Spike the sample with an appropriate internal standard.[10]

-

Add a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).[10]

-

Shake vigorously to ensure thorough mixing and extraction.[10]

-

Allow the layers to separate and carefully collect the organic layer.[10]

-

Repeat the extraction process to maximize recovery.[10]

-

-

GC-MS Analysis:

-

Inject a small volume of the extracted sample into the GC-MS system.

-

The instrument separates the components of the sample based on their boiling points and interactions with the column.

-

The mass spectrometer detects and identifies the compounds based on their mass-to-charge ratio.

-

-

Data Analysis:

-

The identity of the 2-butylphenol isomer is confirmed by its characteristic mass spectrum, including the molecular ion peak and fragmentation pattern.[10]

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

-

Biological Activity and Signaling Pathways

While information on the specific biological activities of 2-n-butylphenol and 2-sec-butylphenol is limited in the provided search results, the derivative 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been the subject of more extensive research. 2,4-DTBP exhibits a range of biological effects, including anti-inflammatory, antioxidant, and endocrine-disrupting activities.[11][12][13]

Anti-inflammatory Effects via NF-κB and MAPK Signaling

2,4-Di-tert-butylphenol has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[11] The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory genes.[11]

Endocrine Disruption via PPARγ-RXR Activation

Research has indicated that 2,4-di-tert-butylphenol can act as an environmental obesogen by activating the peroxisome proliferator-activated receptor γ (PPARγ)-retinoid X receptor (RXR) heterodimer.[13] This activation leads to increased lipid accumulation and the expression of adipogenic marker genes in human mesenchymal stem cells.[13]

Inhibition of Quorum Sensing

2,4-di-tert-butylphenol isolated from an endophytic fungus has been shown to inhibit the quorum-sensing properties of Pseudomonas aeruginosa.[14] Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation. By inhibiting this pathway, 2,4-DTBP can reduce the pathogenicity of this bacterium.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-sec-Butylphenol | C10H14O | CID 6984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 6. 2-Butylphenol | C10H14O | CID 18515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 2-butyl- [webbook.nist.gov]

- 8. 2-tert-Butylphenol 99 88-18-6 [sigmaaldrich.com]

- 9. 2-tert-Butylphenol | 88-18-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 13. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-butylphenol in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various research and industrial processes. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides visual workflows for these methodologies.

Core Concepts in Solubility

The solubility of a substance, in this case, 2-butylphenol, is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility is influenced by the physical and chemical properties of both the solute (2-butylphenol) and the solvent, as well as by temperature, pressure, and the pH of the solution.

2-Butylphenol, also known as o-sec-butylphenol, possesses both a hydrophobic sec-butyl group and a hydrophilic hydroxyl group attached to a benzene (B151609) ring. This amphiphilic nature dictates its solubility characteristics, leading to good solubility in many organic solvents and limited solubility in water.[1]

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for 2-butylphenol across a wide range of organic solvents is not extensively documented in publicly available literature, existing data and qualitative descriptions provide valuable insights. The following table summarizes the available information.

| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Aqueous | Water | H₂O | <0.1 g/100 mL | 20 |

| Water | H₂O | 464 mg/L (estimated) | 25 | |

| Alcohols | Alcohol (general) | R-OH | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Soluble | Not Specified | |

| Ethers | Ether (general) | R-O-R' | Soluble | Not Specified |

| Alkalies | Alkaline Solutions | e.g., NaOH(aq) | Slightly Soluble | Not Specified |

It is important to note that for many organic solvents, the solubility is described qualitatively as "soluble." For structurally similar compounds like 2,6-di-sec-butylphenol, it is noted to be readily soluble in organic solvents such as alcohols and ethers. This suggests a similar behavior for 2-butylphenol.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of 2-butylphenol is essential for its practical application. The following are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

2-Butylphenol (high purity)

-

Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 2-butylphenol to a known volume of the solvent in a conical flask. The excess solid should be visible to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.

-

After shaking, allow the suspension to settle.

-

Centrifuge the suspension to further separate the undissolved solid from the solution.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of 2-butylphenol in the filtrate using a validated analytical method such as HPLC or GC-MS. This is achieved by comparing the analytical response of the sample to a pre-prepared calibration curve of known 2-butylphenol concentrations.

-

The determined concentration represents the solubility of 2-butylphenol in the specific solvent at the given temperature.

Analytical Quantification Methods

Accurate quantification of the dissolved 2-butylphenol is crucial for determining solubility. Below are outlines for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The exact composition should be optimized for good separation.

-

Calibration: Prepare a series of standard solutions of 2-butylphenol of known concentrations in the solvent of interest. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC.

-

Quantification: Determine the peak area of 2-butylphenol in the sample chromatogram and use the calibration curve to calculate the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A suitable capillary column for separating phenolic compounds (e.g., a DB-5ms).

-

Sample Preparation: The filtered supernatant may need to be diluted with a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection. An internal standard can be added to improve accuracy.

-

GC Conditions: Optimize the oven temperature program, injector temperature, and carrier gas flow rate to achieve good separation and peak shape.

-

MS Conditions: Operate the mass spectrometer in either full scan mode to confirm the identity of 2-butylphenol or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy.

-

Calibration and Quantification: Similar to HPLC, generate a calibration curve using standard solutions and use it to determine the concentration of 2-butylphenol in the experimental sample.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for Analytical Quantification of 2-Butylphenol.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-tert-Butylphenol (B146161) from Phenol (B47542) and Isobutene

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butylphenol, an important chemical intermediate, from the reaction of phenol and isobutene.[1] The primary method for this synthesis is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction typically catalyzed by an acid.[2] This document details the underlying reaction mechanism, various experimental protocols, and the reaction conditions that influence product yield and selectivity.

Reaction Mechanism and Principles

The synthesis of 2-tert-butylphenol from phenol and isobutene proceeds via a Friedel-Crafts alkylation mechanism.[2] The reaction is initiated by an acid catalyst that protonates isobutene to form a stable tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions.

The reaction can lead to a mixture of products, including 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol (B135424), and 2,6-di-tert-butylphenol (B90309).[3][4] The selectivity towards 2-tert-butylphenol is influenced by several factors, including the choice of catalyst, reaction temperature, pressure, and the molar ratio of the reactants.[3][5] For instance, aluminum phenolate (B1203915) catalysts are known to favor ortho-alkylation.[3]

Experimental Protocols

Several catalytic systems have been employed for the alkylation of phenol with isobutene. Below are detailed experimental protocols for key methods.

Protocol 1: Alkylation using Sulfonated Polystyrene-Polydivinylbenzene Ion-Exchange Resin

This method is effective for producing 2-tert-butylphenol with high purity.[6]

-

Reagents:

-

Phenol

-

Isobutene

-

Sulfonated polystyrene-polydivinylbenzene ion-exchange resin catalyst

-

-

Procedure:

-

Charge a reaction vessel with phenol and the ion-exchange resin catalyst.

-

Heat the mixture to 95°C with stirring.

-

Introduce a controlled flow of isobutene gas into the reaction mixture. A typical molar ratio of phenol to isobutene is 1:0.42.[6]

-

Maintain the reaction temperature and continue stirring for the desired reaction time.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

After the reaction, cool the mixture and separate the solid catalyst by filtration.

-

The liquid product can be purified by distillation to obtain 2-tert-butylphenol with a purity of up to 99%.[6]

-

Protocol 2: Alkylation using Acid-Supported Alumina (B75360)

This protocol is suitable for the synthesis of 2,4-di-tert-butylphenol but can be adapted to favor the mono-substituted product by adjusting the reactant ratios.[2][7]

-

Reagents:

-

Procedure:

-

Add phenol and the powdered acid-supported alumina catalyst (e.g., 1-10 wt% of phenol) to an autoclave.[2][7]

-

Seal the reactor and stir the mixture.

-

Heat the reactor to the reaction temperature, typically between 120-180°C.[2][7]

-

Inject isobutylene (B52900) into the reactor to a pressure of 1-10 kg/cm ².[2][7] The molar ratio of isobutylene to phenol is generally between 1.5 to 2.5 for the di-substituted product.[2][7] To favor 2-tert-butylphenol, a lower isobutene ratio should be used.

-

After the reaction, cool the autoclave, vent the excess pressure, and collect the reaction mixture.

-

Separate the solid catalyst by filtration.

-

The liquid product can be purified by distillation.

-

Protocol 3: Alkylation using Aluminum Phenoxide Catalyst

This method is particularly noted for its selectivity towards ortho-alkylation.[3][8]

-

Reagents:

-

Phenol

-

Isobutylene

-

Aluminum (to be dissolved in phenol to form the catalyst)

-

-

Procedure:

-

The catalyst is prepared by dissolving 1 to 3% by weight of aluminum in the phenol to be alkylated at elevated temperatures.[3]

-

The alkylation is typically performed at temperatures of 100°C and above (e.g., 110-120°C) under pressure (up to 25 bars).[3]

-

Introduce isobutylene into the reaction mixture. Using approximately 1 mole of isobutene per mole of phenol will favor the production of 2-tert-butylphenol as the main product.[3]

-

After the reaction, the mixture is hydrolyzed and then purified by fractional distillation.[8]

-

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the conversion of phenol and the selectivity towards the desired 2-tert-butylphenol product.

| Catalyst System | Temperature (°C) | Pressure | Phenol:Isobutene Molar Ratio | Phenol Conversion (%) | Selectivity for 2-tert-butylphenol (%) | Other Major Products | Reference |

| Sulfonated Polystyrene-Polydivinylbenzene Ion-Exchange Resin | 95 | Atmospheric | 1:0.42 | - | High (product purity >99%) | - | [1][6] |

| Acid-Supported Alumina | 120-180 | 1-10 kg/cm ² | 1:1.5-2.5 | - | - | 2,4-di-tert-butylphenol | [2][7] |

| Aluminum Phenoxide | 110-120 | Up to 25 bar | ~1:1 | - | ~70% (in relation to reacted phenol) | Unreacted phenol, 2,6-di-tert-butylphenol | [3] |

| γ-Al₂O₃ with 10% Graphite | 650 (preconditioning) | - | - | - | 88% | - | [6] |

Note: Quantitative data for phenol conversion and selectivity are not always available in the cited literature under comparable conditions, especially when the focus is on di- or tri-substituted products.

Factors Influencing Product Selectivity

The regioselectivity of the phenol alkylation (ortho vs. para substitution) is a critical aspect of this synthesis.

-

Catalyst Type: Sterically hindered catalysts or those that can form complexes with the phenolic hydroxyl group, such as aluminum phenolate, tend to favor ortho-alkylation.[3] Brønsted acid catalysts like sulfuric acid or ion-exchange resins may lead to a mixture of ortho and para isomers.[4][5]

-

Temperature: Higher temperatures can lead to isomerization and the formation of thermodynamically more stable products, which are often the para-substituted phenols.[5]

-

Reactant Ratio: An excess of isobutene will promote the formation of di- and tri-substituted phenols. To maximize the yield of 2-tert-butylphenol, a molar ratio of phenol to isobutene of approximately 1:1 or with a slight excess of phenol is recommended.[3]

-

Reaction Time: Longer reaction times can also lead to the formation of more substituted products and isomerization.

Conclusion

The synthesis of 2-tert-butylphenol from phenol and isobutene is a well-established industrial process. Achieving high selectivity for the ortho-isomer requires careful control over the reaction conditions, particularly the choice of catalyst. Aluminum phenolate and certain ion-exchange resins have shown high efficacy in directing the alkylation to the desired position. For researchers and professionals in drug development and chemical synthesis, understanding the interplay of these factors is crucial for optimizing the production of this valuable intermediate. Further research into novel catalytic systems continues to refine the efficiency and selectivity of this important reaction.

References

- 1. Understanding Butylphenol: Properties, Uses and Production - Vinati Organics [vinatiorganics.com]

- 2. benchchem.com [benchchem.com]

- 3. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]

- 8. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of 2-Butylphenol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for 2-butylphenol and its analogs. These alkylated phenols, particularly the widely studied 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), are produced by a diverse range of organisms, including bacteria, fungi, plants, and animals. This document summarizes the quantitative data on their presence in various natural matrices, details experimental protocols for their extraction and quantification, and explores the signaling pathways they modulate. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the biological activities and potential applications of these compounds.

Natural Sources and Occurrence of 2-Butylphenol Analogs

2-Butylphenol analogs are a class of phenolic compounds characterized by the presence of one or more butyl groups attached to the phenol (B47542) ring. The most extensively studied of these is 2,4-di-tert-butylphenol (2,4-DTBP), a secondary metabolite found in a vast array of organisms[1][2][3][4].

These compounds have been identified in various environmental matrices, including water and soil, often as byproducts of industrial processes or as natural products from inhabiting organisms. Their presence in essential oils of numerous plant species is also well-documented[1].

Occurrence in Microbial Species

A significant number of bacterial and fungal species are known to produce 2,4-DTBP. These include nitrogen-fixing cyanobacteria, Gram-positive bacteria from diverse environments like hot springs and soil, and various fungal species, some of which are common molds or plant pathogens[1][2].

Occurrence in Plants

2-Butylphenol analogs, primarily 2,4-DTBP, are frequently identified as components of plant volatile organic compounds and essential oils[1][5][6]. They have been found in a wide range of plant families, from dicots to monocots[1]. The concentration of these compounds can vary significantly depending on the plant species and the specific tissue. For instance, in Dalbergia odorifera, 2,4-DTBP is a major component in the transition tissues between the heartwood and sapwood[1].

Occurrence in Animals

The occurrence of 2-butylphenol analogs is not limited to microorganisms and plants. They have also been identified in several animal species, though the literature on this is less extensive.

Quantitative Data on 2-Butylphenol Analogs

The concentration of 2-butylphenol analogs in natural sources can vary widely. The following tables summarize the available quantitative data for different analogs.

Table 1: Quantitative Occurrence of 2,4-di-tert-butylphenol (2,4-DTBP) in Natural Sources

| Natural Source | Matrix | Concentration | Reference(s) |

| Dalbergia odorifera | Transition tissue (heartwood to sapwood) | 9.64% (dry weight) | [1] |

| Dalbergia odorifera | Heartwood | 0.83% (dry weight) | [7] |

| Vegetables | Edible portions | 1.4 - 10.6 ng/g | [8] |

| Meat | Muscle tissue | 2.7 - 26.4 ng/g | [8] |

| Liver | Animal liver | tr - 34.2 ng/g | [8] |

| Fish | Muscle tissue | tr - 21.6 ng/g | [8] |

| Surface Water | Water | ng/L to 0.3 mg/L | |

| Human Urine | Urine | 7.3 - 130 ng/mL | [9] |

Table 2: Quantitative Occurrence of Other 2-Butylphenol Analogs in Natural Sources

| Analog | Natural Source | Matrix | Concentration | Reference(s) |

| 2,6-di-tert-butylphenol | Fish | Muscle and Viscera | tr - 3.9 ng/g | [8] |

| 2-tert-butylphenol (B146161) | Aegle marmelos | Not specified | Reported | [4] |

| 2-sec-butylphenol | Pseudomonas sp. Strain MS-1 Culture | Basal Salt Medium | 1.5 mM (degraded within 30h) | [10] |

Note: "tr" indicates trace amounts.

Experimental Protocols

The accurate quantification of 2-butylphenol analogs from complex matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

General Sample Preparation

This is a common method for extracting analytes from aqueous samples.

-

To a 10 mL water sample, add a suitable internal standard (e.g., 4-tert-butylphenol-d13).

-

Add approximately 2 g of NaCl to facilitate phase separation.

-

Perform extraction with an appropriate organic solvent (e.g., dichloromethane (B109758) or hexane) by vigorous shaking.

-

Collect the organic layer and repeat the extraction two more times.

-

Combine the organic extracts and concentrate under a gentle stream of nitrogen before analysis[11].

SPE is widely used for sample cleanup and concentration from various matrices.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-tert-butylphenol in Wine

This protocol is adapted for the analysis of 2-tert-butylphenol in a wine matrix.

-

Sample Preparation:

-

Place 10 mL of wine in a 20 mL SPME glass vial.

-

Add approximately 2 g of NaCl and 50 µL of a 5 mg/L internal standard solution (e.g., 4-tert-butylphenol-d13).

-

Seal the vial.

-

-

Extraction:

-

Perform headspace solid-phase microextraction (SPME) for 20 minutes at 40 °C.

-

-

GC-MS Parameters:

-

Injection: Desorption from the SPME fiber for 10 minutes in the injector at 260 °C in splitless mode.

-

Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50°C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.

-

MS Parameters:

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion for 2-tert-butylphenol: m/z 135.

-

Qualifier Ions: m/z 107, 150.

-

-

High-Performance Liquid Chromatography (HPLC) Protocol for 2,4-di-tert-butylphenol in Plant Extracts

This protocol provides a general method for the quantification of 2,4-DTBP in plant material.

-

Extraction:

-

Macerate powdered plant material in methanol at room temperature.

-

Partition the crude extract with n-hexane to remove non-polar compounds.

-

Subject the resulting fraction to silica (B1680970) gel column chromatography with a gradient of n-hexane and ethyl acetate.

-

Collect and pool fractions containing 2,4-DTBP based on TLC analysis.

-

-

HPLC Parameters:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Based on a calibration curve prepared from a standard solution of 2,4-DTBP[12].

-

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular mechanisms through which 2-butylphenol analogs exert their biological effects. 2,4-di-tert-butylphenol, in particular, has been shown to modulate several key signaling pathways.

PPARγ-RXRα Signaling Pathway

2,4-DTBP has been identified as an agonist for the Retinoid X Receptor alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and lipid metabolism. By binding to and activating RXRα, 2,4-DTBP can influence the transcriptional activity of the PPARγ-RXRα complex, thereby affecting the expression of target genes involved in these processes[7][9].

NF-κB and MAPK Signaling Pathways

2,4-DTBP has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition by 2,4-DTBP leads to a reduction in the production of pro-inflammatory cytokines.

Intrinsic Apoptosis Pathway

In the context of cancer cells, 2,4-DTBP has been shown to induce apoptosis through the intrinsic pathway. It is suggested to downregulate anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade, ultimately resulting in programmed cell death.

Conclusion

2-Butylphenol analogs, particularly 2,4-di-tert-butylphenol, are widespread natural products with a range of biological activities. This guide provides a foundational understanding of their natural occurrence, quantification, and molecular mechanisms of action. The detailed experimental protocols and summaries of quantitative data serve as a practical resource for researchers. The elucidation of their interactions with key signaling pathways opens avenues for further investigation into their potential as therapeutic agents and for understanding their roles in biological systems. Further research is warranted to explore the full spectrum of these compounds and their less-studied analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 4. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gerstelus.com [gerstelus.com]

- 6. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of a novel 2-sec-butylphenol-degrading bacterium Pseudomonas sp. strain MS-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Biological Activities of 2,4-Di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound that has garnered significant scientific interest due to its diverse range of biological activities.[1] This technical guide provides an in-depth exploration of the multifaceted biological properties of 2,4-DTBP, with a focus on its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

2,4-DTBP exhibits a broad spectrum of biological activities, primarily attributed to its chemical structure, which includes a phenolic hydroxyl group and two bulky tert-butyl groups. These features contribute to its ability to act as a potent antioxidant and to interact with various biological targets. The primary biological activities of 2,4-DTBP are detailed below.

Antioxidant Activity

2,4-DTBP is a well-established antioxidant, capable of neutralizing free radicals and mitigating oxidative stress.[1] Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl group to stabilize free radicals, thereby interrupting the chain reactions of lipid peroxidation.[1][2]

Quantitative Antioxidant Activity Data

| Assay Type | Test System | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Chemical Assay | 60 | [1][3] |

| ABTS Radical Scavenging | Chemical Assay | 17 | [1][3] |

| Metal Chelating Activity | Chemical Assay | 20 | [1][3] |

Experimental Protocols for Antioxidant Assays

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

2,4-Di-tert-butylphenol (test sample) dissolved in methanol (B129727)

-

Ascorbic acid (positive control)

-

-

Procedure:

-

Prepare serial dilutions of the test sample and positive control in methanol.

-

In a 96-well microplate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test sample or positive control.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[4]

-

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagents:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

2,4-Di-tert-butylphenol (test sample)

-

Trolox (positive control)

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test sample or positive control to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][6]

-

Metal Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).

-

Reagents:

-

Ferrous chloride (FeCl₂) solution (2 mM)

-

Ferrozine solution (5 mM)

-

2,4-Di-tert-butylphenol (test sample)

-

EDTA (positive control)

-

-

Procedure:

-

In a 96-well plate, add various concentrations of the test sample or positive control.

-

Add the FeCl₂ solution to all wells and incubate for 5 minutes.

-

Add the Ferrozine solution to initiate the reaction.

-

After a 10-minute incubation in the dark, measure the absorbance at 562 nm.

-

A decrease in absorbance indicates metal chelating activity. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated to determine the chelating activity.[1][7]

-

Anti-inflammatory Activity

2,4-DTBP demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Quantitative Anti-inflammatory Activity Data

| Assay | Cell Line | IC50 Value (µg/mL) | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not explicitly found |

Experimental Protocols for Anti-inflammatory Assays

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Line: RAW 264.7 murine macrophages

-

Reagents:

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitrite (B80452) determination)

-

2,4-Di-tert-butylphenol (test sample)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 2,4-DTBP for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm. A decrease in nitrite levels compared to the LPS-treated control indicates anti-inflammatory activity.[9][10]

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This assay quantifies the levels of pro-inflammatory cytokines in the supernatant of stimulated cells.

-

Cell Line: RAW 264.7 or other immune cells

-

Reagents:

-

ELISA kits for TNF-α and IL-6

-

LPS

-

2,4-Di-tert-butylphenol (test sample)

-

-

Procedure:

-

Culture and treat cells with 2,4-DTBP and/or LPS as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

The concentration of the cytokine is determined by comparing the absorbance of the samples to a standard curve.[11][12]

-

Anticancer Activity

2,4-DTBP has been shown to possess anticancer properties against various cancer cell lines.[1] The primary mechanism of its anticancer action is the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.[1][9]

Quantitative Anticancer Activity Data

| Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | 11.0 | [13] |

| HT-29 (Colon Cancer) | Not specified | Not specified, but 88% inhibition at 1 mg/ml | [14] |

| HeLa (Cervical Cancer) | Not specified | 10 | [8] |

| HeLa (Cervical Cancer) | Not specified | 89% inhibition at 1 mg/ml | [14] |

Experimental Protocols for Anticancer Assays

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Line: e.g., MCF-7 human breast cancer cells

-

Reagents:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

2,4-Di-tert-butylphenol (test compound)

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of 2,4-DTBP for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[15]

-

Apoptosis Assessment by Annexin V-FITC Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

2,4-Di-tert-butylphenol (test compound)

-

-

Procedure:

-

Treat cells with 2,4-DTBP to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]

-

Antimicrobial Activity

2,4-DTBP exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][17]

Quantitative Antimicrobial Activity Data

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.78 | [13][17] |

| Staphylococcus aureus | ATCC 25923 | 0.39 | [17] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 15.63 - 62.50 | [17] |

| Escherichia coli | ATCC 25922 | 50 | [13] |

| Cutibacterium acnes | Not specified | 16 | [15] |

| Pseudomonas aeruginosa | Not specified | >1024 | [1] |

| Aspergillus niger | Not specified | Fungicidal | [1] |

| Fusarium oxysporum | Not specified | Fungicidal | [1] |

| Penicillium chrysogenum | Not specified | Fungicidal | [1] |

Experimental Protocol for Antimicrobial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

2,4-Di-tert-butylphenol (test compound)

-

-

Procedure:

-

Prepare a stock solution of 2,4-DTBP in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2][18][19][20]

-

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2,4-DTBP are mediated through its interaction with and modulation of several key cellular signaling pathways.

Anticancer Signaling Pathway

In cancer cells, 2,4-DTBP primarily induces apoptosis through the intrinsic pathway. It has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of pro-apoptotic proteins.[1][9] This leads to mitochondrial dysfunction and the activation of a cascade of caspases, including caspase-7, ultimately resulting in programmed cell death.[1][8]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of 2,4-DTBP are associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. 2,4-DTBP is believed to interfere with this pathway, thereby reducing the production of these inflammatory mediators.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. zen-bio.com [zen-bio.com]

- 18. Frontiers | 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens [frontiersin.org]

- 19. 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Toxicological Profile of 2-Butylphenol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profiles of four isomers of 2-butylphenol: ortho-sec-butylphenol (OSBP), ortho-tert-butylphenol (OTBP), para-sec-butylphenol (PSBP), and para-tert-butylphenol (PTBP). The information is compiled from a variety of toxicological studies and databases, with a focus on quantitative data, experimental methodologies, and known signaling pathways.

Executive Summary

2-Butylphenol isomers are used in various industrial applications, including as intermediates in the synthesis of resins, antioxidants, and other chemical products. Understanding their toxicological properties is crucial for risk assessment and ensuring occupational and consumer safety. This guide summarizes the available data on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental effects. The isomers exhibit a range of toxicities, with some demonstrating significant skin and eye irritation, while others have been investigated for their potential as endocrine disruptors.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for the four 2-butylphenol isomers. Data has been compiled from multiple sources and is presented for comparative analysis.

Table 1: Acute Toxicity Data

| Isomer | Test Species | Route of Administration | LD50/LC50 | Citation(s) |

| ortho-sec-Butylphenol (OSBP) | Rat | Oral | 320 mg/kg | [1] |

| Rabbit | Dermal | 5560 mg/kg | [1] | |